molecular formula C17H10BrF3N4S B4345998 2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Cat. No.: B4345998
M. Wt: 439.3 g/mol
InChI Key: JXRHJALAOHEHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a unique combination of functional groups, including a bromopyrazole, a trifluoromethyl group, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting with the preparation of the bromopyrazole intermediate. This intermediate is then reacted with a thiol compound to introduce the thioether linkage. The final step involves the coupling of the thioether intermediate with a nicotinonitrile derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.

    Trifluoromethyl-substituted nicotinonitriles: Compounds with similar trifluoromethyl and nicotinonitrile groups but different additional functional groups.

    Thioether-linked aromatic compounds: Compounds with similar thioether linkages but different aromatic rings.

Uniqueness

2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methylsulfanyl]-4-phenyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3N4S/c18-12-8-23-25(9-12)10-26-16-14(7-22)13(11-4-2-1-3-5-11)6-15(24-16)17(19,20)21/h1-6,8-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRHJALAOHEHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCN3C=C(C=N3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 2
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 5
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-{[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-PHENYL-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.